molecular formula C22H23N5O5 B562894 7-Hydroxy Doxazosin CAS No. 102932-25-2

7-Hydroxy Doxazosin

Cat. No.: B562894
CAS No.: 102932-25-2
M. Wt: 437.456
InChI Key: OLBCYCBNGJNWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy Doxazosin is a derivative of Doxazosin, a quinazoline compound primarily used as an alpha-1 adrenergic receptor antagonist. This compound is known for its role in treating hypertension and benign prostatic hyperplasia. The hydroxylation at the 7th position of the Doxazosin molecule enhances its pharmacological properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Doxazosin typically involves the hydroxylation of Doxazosin. This can be achieved through various methods, including:

    Chemical Hydroxylation: Using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl group at the 7th position.

    Enzymatic Hydroxylation: Utilizing specific enzymes that can selectively hydroxylate the Doxazosin molecule at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy Doxazosin can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to Doxazosin.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

7-Hydroxy Doxazosin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy Doxazosin involves its interaction with alpha-1 adrenergic receptors. By selectively inhibiting these receptors, it causes vasodilation of veins and arterioles, leading to a decrease in blood pressure. Additionally, it reduces the sympathetic tone-induced urethral stricture, alleviating symptoms of benign prostatic hyperplasia. The hydroxyl group at the 7th position may enhance its binding affinity and selectivity towards these receptors .

Comparison with Similar Compounds

    Doxazosin: The parent compound, used for similar therapeutic purposes but without the hydroxyl group.

    Prazosin: Another alpha-1 adrenergic receptor antagonist with a different chemical structure.

    Terazosin: Similar to Doxazosin but with a different pharmacokinetic profile.

Uniqueness of 7-Hydroxy Doxazosin:

Properties

IUPAC Name

[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-30-18-10-13-14(11-15(18)28)24-22(25-20(13)23)27-8-6-26(7-9-27)21(29)19-12-31-16-4-2-3-5-17(16)32-19/h2-5,10-11,19,28H,6-9,12H2,1H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZCTAZQVCTFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662011
Record name 4-Amino-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methoxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102932-25-2
Record name 7-Hydroxydoxazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methoxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYDOXAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A3LK69CYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.